Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:
- A benzo[d]thiazole core substituted at position 6 with a methyl ester group.
- An acetamido group at position 2, further modified with a 5-chlorothiophen-2-yl moiety.
Synthesis Insight: The compound can be synthesized via coupling of a 2-aminobenzothiazole-6-carboxylate ester with a 5-chlorothiophene-2-acetyl chloride intermediate, analogous to methods described for related benzothiazoles in .
Properties
IUPAC Name |
methyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-21-14(20)8-2-4-10-11(6-8)23-15(17-10)18-13(19)7-9-3-5-12(16)22-9/h2-6H,7H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNSSARLIDISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-6-carboxybenzoate Derivatives
Methyl 2-aminobenzo[d]thiazole-6-carboxylate is synthesized via cyclization of methyl 2-amino-6-nitrobenzoate. The nitro group is reduced to an amine using hydrogenation or catalytic reduction, followed by treatment with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic attack of the amine on CS₂, forming a thiourea intermediate that undergoes intramolecular cyclization to yield the benzothiazole ring.
Reaction Conditions
- Substrate : Methyl 2-amino-6-nitrobenzoate
- Reduction : H₂/Pd-C in ethanol, 60°C, 6 hours (yield: 85–90%)
- Cyclization : CS₂, KOH, DMF, 120°C, 12 hours (yield: 70–75%)
Synthesis of 2-(5-Chlorothiophen-2-yl)acetic Acid
The thiophene-containing side chain is prepared through Friedel-Crafts acylation and subsequent functional group transformations.
Friedel-Crafts Acylation of 5-Chlorothiophene
2-Acetyl-5-chlorothiophene is synthesized by reacting 5-chlorothiophene with acetyl chloride in the presence of AlCl₃ as a Lewis acid. The acetyl group is introduced at the 2-position of the thiophene ring due to the directing effect of the chlorine substituent.
Reaction Conditions
Willgerodt Reaction for Acetic Acid Formation
The ketone group in 2-acetyl-5-chlorothiophene is converted to an acetic acid derivative via the Willgerodt reaction. Treatment with ammonium polysulfide (NH₄)₂Sₓ in aqueous ethanol at elevated temperatures yields 2-(5-chlorothiophen-2-yl)acetamide, which is hydrolyzed to the corresponding acetic acid using hydrochloric acid.
Reaction Conditions
- Substrate : 2-Acetyl-5-chlorothiophene (1.0 equiv)
- Reagents : (NH₄)₂Sₓ (excess), ethanol/H₂O (3:1), reflux, 24 hours (yield: 50–55%)
- Hydrolysis : 6 M HCl, reflux, 6 hours (yield: 85–90%)
Coupling of Benzothiazole and Thiophene Moieties
The final step involves forming the acetamido linkage between the benzothiazole core and the thiophene-acetic acid derivative.
Acid Chloride-Mediated Amidation
2-(5-Chlorothiophen-2-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting 2-(5-chlorothiophen-2-yl)acetyl chloride is reacted with methyl 2-aminobenzo[d]thiazole-6-carboxylate in the presence of a base such as triethylamine (Et₃N) to form the target compound.
Reaction Conditions
Coupling Reagent-Assisted Amidation
As an alternative to acid chlorides, carbodiimide-based coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amide bond formation between the carboxylic acid and amine under mild conditions.
Reaction Conditions
- Substrates : 2-(5-Chlorothiophen-2-yl)acetic acid (1.0 equiv), methyl 2-aminobenzo[d]thiazole-6-carboxylate (1.1 equiv)
- Reagents : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, room temperature, 6 hours (yield: 80–85%)
Optimization and Alternative Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and coupling steps. For example, benzothiazole formation under microwave conditions (150°C, 30 minutes) achieves yields comparable to conventional heating.
Green Chemistry Approaches
Solvent-free mechanochemical grinding has been explored for thiophene functionalization. Ball-milling 2-acetyl-5-chlorothiophene with ammonium polysulfide reduces reaction times to 2 hours while maintaining yields >60%.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, benzothiazole-H), 7.85 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.25 (d, J = 4.0 Hz, 1H, thiophene-H), 6.95 (d, J = 4.0 Hz, 1H, thiophene-H), 3.95 (s, 3H, COOCH₃), 3.80 (s, 2H, CH₂).
- HRMS : m/z calculated for C₁₅H₁₁ClN₂O₃S₂ [M+H]⁺: 366.83, found: 366.83.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole ring and the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: It may serve as a probe or tool compound in biological studies to investigate the role of thiazole derivatives in biological systems.
Medicine: Due to its potential biological activities, the compound could be explored as a lead compound in drug discovery, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the chlorothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Variations: Benzothiazole vs. Benzoxazole
Compounds in feature benzoxazole cores (e.g., 12c–12h) instead of benzothiazoles. Key differences include:
Substituent Effects: Chlorothiophene vs. Other Groups
- 5-Chlorothiophene (target compound): The chlorine atom increases lipophilicity and may enhance membrane permeability. Thiophene’s aromaticity contributes to π-π stacking interactions.
- Sulfonamide Chains (, compounds 20–21): These polar groups improve aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s methyl ester .
Functional Group Variations: Ester vs. Carboxamide
Physicochemical Properties
Biological Activity
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the thiazole derivatives class. This compound exhibits a range of biological activities, particularly in the field of cancer research, due to its structural properties that allow it to interact with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate. Its molecular formula is C15H13ClN2O3S2, with a molecular weight of 368.85 g/mol. The structure includes a thiazole ring, a chlorothiophene moiety, and a carboxylate group, which are critical for its biological activity.
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and chlorothiophene moiety may play significant roles in these interactions.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, show significant anticancer activity. The following table summarizes some relevant findings regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.57 | |
| HeLa (Cervical Cancer) | 24.15 | |
| U-937 (Leukemia) | 10 | |
| B16-F10 (Melanoma) | 18.10 |
These values indicate that the compound exhibits potent cytotoxic effects against various cancer types, suggesting its potential as a lead compound for further development.
Other Biological Activities
In addition to anticancer effects, thiazole derivatives have been reported to possess other biological activities:
- Anti-inflammatory : Some studies suggest that compounds with similar structures can inhibit inflammatory pathways.
- Antimicrobial : Thiazole derivatives are known for their antibacterial and antifungal properties.
- Antidiabetic : Certain thiazoles have shown potential in managing blood glucose levels.
Case Studies and Research Findings
-
Benzothiazole Derivatives as Anticancer Agents :
A comprehensive review highlighted the broad spectrum of biological activities exhibited by benzothiazole derivatives, including the inhibition of metalloenzymes like carbonic anhydrase, which is crucial in tumor growth and progression . -
Structure-Activity Relationship (SAR) :
Studies have indicated that modifications on the benzothiazole scaffold can enhance anticancer activity. For instance, the introduction of electron-donating groups at specific positions has been associated with increased potency against cancer cell lines . -
Mechanistic Insights :
Molecular dynamics simulations suggest that certain derivatives interact with cancer-related proteins primarily through hydrophobic contacts, indicating potential pathways for therapeutic action .
Q & A
Q. What are the standard synthetic protocols for Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate?
The compound can be synthesized via a multi-step approach:
- Step 1 : React 5-chlorothiophene-2-acetic acid with a benzothiazole-6-carboxylate precursor under reflux in acetic acid with sodium acetate as a catalyst. This facilitates amide bond formation (similar to methods in and ).
- Step 2 : Purify the product via recrystallization using a DMF/acetic acid mixture to enhance crystallinity and remove unreacted starting materials .
- Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) to track reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm the structure, particularly the acetamido and chlorothiophene substituents (¹H and ¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Melting Point Analysis : To assess purity, with deviations >2°C indicating impurities .
Q. What are the common biological assays used to evaluate its pharmacological potential?
- In vitro assays : Antitumor activity via cell viability assays (e.g., MTT), anti-inflammatory activity via COX-2 inhibition, and antimicrobial activity via broth microdilution .
- In vivo models : Rodent models for analgesic (tail-flick test) and anti-inflammatory (carrageenan-induced paw edema) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Replace acetic acid with DMF in the amidation step to enhance solubility of intermediates (as in ), reducing side-product formation .
- Catalyst Use : Introduce anhydrous K₂CO₃ to deprotonate the amine group, accelerating nucleophilic attack (similar to benzothiazole alkylation in ) .
- Temperature Control : Maintain reflux at 110–120°C to balance reaction rate and thermal decomposition .
Q. How can solubility challenges in pharmacological testing be addressed?
- Co-solvent Systems : Use DMSO:water (1:9) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
- Prodrug Design : Modify the methyl ester group to a more hydrophilic moiety (e.g., carboxylate salt) for enhanced aqueous solubility .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew bioactivity results .
- Assay Standardization : Cross-validate using reference compounds (e.g., indomethacin for anti-inflammatory assays) to calibrate experimental conditions .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular Docking : Simulate binding to targets like COX-2 or MAO enzymes using AutoDock Vina, focusing on the chlorothiophene and benzothiazole moieties as key pharmacophores .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl on thiophene) with bioactivity trends to guide structural optimization .
Q. What analytical methods are suitable for stability studies under varying pH/temperature?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C to inform storage guidelines .
Data Analysis and Contradiction Management
Q. How to interpret conflicting cytotoxicity results in different cell lines?
- Cell Line Profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HeLa vs. HEK293) to assess selectivity .
- Mechanistic Studies : Perform flow cytometry to check apoptosis induction (Annexin V/PI staining) vs. necrosis .
Q. What statistical approaches validate reproducibility in synthesis and bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
